(2-Fluoroethyl)thiourea
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Overview
Description
(2-Fluoroethyl)thiourea is an organosulfur compound with the chemical formula C3H7FN2S It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a 2-fluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Fluoroethyl)thiourea can be synthesized through the reaction of 2-fluoroethylamine with thiophosgene or its less toxic substitutes. The reaction typically occurs in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
This method is favored due to its simplicity, high yield, and the use of water as a solvent .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoroethyl)thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Fluoroethyl)thiourea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is being explored for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors and anticancer agents.
Industry: It is used in the production of dyes, elastomers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Fluoroethyl)thiourea involves its interaction with molecular targets such as enzymes and proteins. It can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This inhibition can lead to various biological effects, including anticancer and antibacterial activities .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound, with a similar structure but without the 2-fluoroethyl group.
Selenourea: Similar to thiourea but with selenium replacing sulfur.
Urea: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
(2-Fluoroethyl)thiourea is unique due to the presence of the 2-fluoroethyl group, which can enhance its reactivity and specificity in biological systems. This modification can lead to improved pharmacokinetic properties and increased selectivity for certain molecular targets .
Properties
Molecular Formula |
C3H7FN2S |
---|---|
Molecular Weight |
122.17 g/mol |
IUPAC Name |
2-fluoroethylthiourea |
InChI |
InChI=1S/C3H7FN2S/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7) |
InChI Key |
ALYCPHDWCGVUQL-UHFFFAOYSA-N |
Canonical SMILES |
C(CF)NC(=S)N |
Origin of Product |
United States |
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